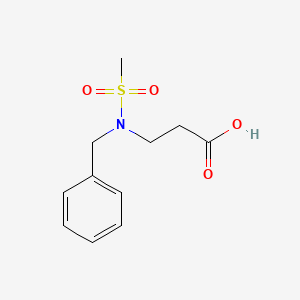

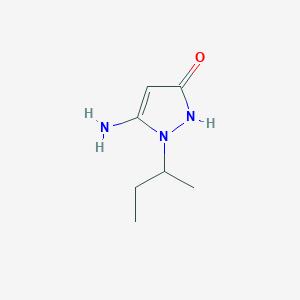

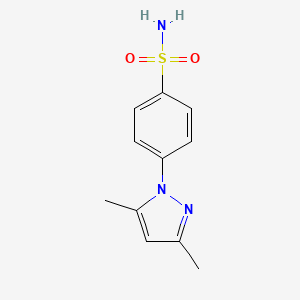

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives typically involves classical and microwave-assisted methodologies. A notable method includes the preparation of these derivatives using 2-acetamidobenzoic acid derivatives via intermediates benzenesulfonamide substituted quinazolinone derivatives, and its corresponding hydrazono derivatives. These compounds can also be obtained using microwave heating, showcasing an efficient methodology that yields these derivatives in good amounts (Sojitra et al., 2016).

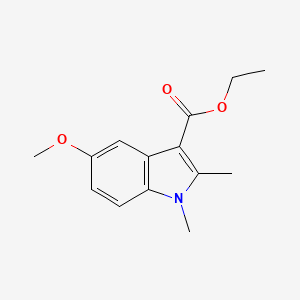

Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed through various spectroscopic techniques, including FT-IR, 1H, and 13C NMR studies. For instance, compounds have shown significant molecular interactions and structural confirmations through these analytical methods, providing insight into their complex molecular frameworks (Sojitra et al., 2016; Gul et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives often involves interactions with various reagents to form compounds with potential antimicrobial activities. These compounds have been shown to display excellent to moderate activities against bacterial and fungal strains, indicating their significant chemical reactivity and potential for further chemical modifications (Sojitra et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide derivatives have been synthesized and evaluated for antimicrobial activities. For instance, Sojitra et al. (2016) developed a methodology for synthesizing derivatives with significant antimicrobial activities, notably against bacteria (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

These compounds also show promise in cancer research and enzyme inhibition. Gul et al. (2016) synthesized sulfonamide derivatives exhibiting cytotoxicity and inhibiting carbonic anhydrase, an enzyme involved in various physiological processes (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).

Antitumor and Anti-inflammatory Potential

Further, these derivatives have been evaluated for potential antitumor and anti-inflammatory properties. Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives showing superior anti-inflammatory activity and promising antitumor potential (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors

Compounds with 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide structure have been synthesized to inhibit VEGFR-2, a key target in cancer treatment. Ghorab et al. (2017) reported the synthesis of derivatives with significant VEGFR-2 inhibitory activity and potential for inducing apoptosis (Ghorab, Alsaid, Soliman, & Ragab, 2017).

Pathological Pain Model Studies

In pain management research, derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide have been explored for their effects in pathological pain models. Lobo et al. (2015) synthesized and tested various derivatives in a mouse model, finding several compounds with anti-hyperalgesic and anti-edematogenic effects (Lobo, Oliveira, Brusco, Machado, Timmers, de Souza, Martins, Bonacorso, Dos Santos, Canova, & da Silva, 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJWJFXXXQZNIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351654 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide | |

CAS RN |

955-15-7 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

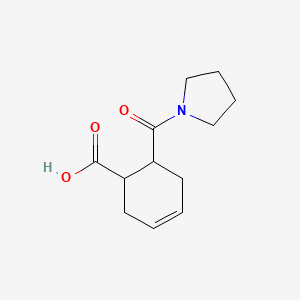

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)